molecular formula C7H12ClN3O B3418585 2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)ethan-1-amine hydrochloride CAS No. 1263093-99-7

2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)ethan-1-amine hydrochloride

Cat. No.: B3418585
CAS No.: 1263093-99-7
M. Wt: 189.64 g/mol
InChI Key: VWNSOIQENFQKTD-UHFFFAOYSA-N
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Description

Chemical Structure: The compound features a 1,2,4-oxadiazole core substituted with a cyclopropyl group at position 5 and an ethylamine side chain at position 3, forming a hydrochloride salt (CAS: 1082584-63-1) .
Molecular Formula: C₇H₁₂ClN₃O
Molecular Weight: 189.65 g/mol .
Applications: Primarily used as an intermediate in synthesizing pharmaceuticals and agrochemicals due to its heterocyclic reactivity and metabolic stability .

Properties

IUPAC Name

2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O.ClH/c8-4-3-6-9-7(11-10-6)5-1-2-5;/h5H,1-4,8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWNSOIQENFQKTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=NO2)CCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10679286
Record name 2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10679286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1082584-63-1, 1263093-99-7
Record name 2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10679286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)ethan-1-amine hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)ethan-1-amine hydrochloride typically involves the cyclization of amidoximes with carboxylic acids or their derivatives. One efficient method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the formation of the 1,2,4-oxadiazole ring without the need for protective groups, making it a convenient and efficient synthetic route.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. The scalability of the reaction and the availability of starting materials are crucial factors in industrial production.

Chemical Reactions Analysis

Types of Reactions

2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxadiazole derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the oxadiazole ring.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole N-oxides, while substitution reactions can produce a wide range of functionalized oxadiazole derivatives.

Scientific Research Applications

2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)ethan-1-amine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)ethan-1-amine hydrochloride depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Oxadiazole Ring

2-(5-Methyl-1,2,4-oxadiazol-3-yl)ethan-1-amine Hydrochloride
  • CAS : 1258652-50-4 .
  • Molecular Formula : C₅H₁₀ClN₃O
  • Molecular Weight : 173.59 g/mol .
2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine Hydrochloride
  • CAS : 1245569-30-5 .
  • Molecular Formula : C₁₀H₁₁Cl₂N₃O
  • Molecular Weight : 260.12 g/mol .
  • Key Differences : The 4-chlorophenyl substituent introduces aromaticity and higher lipophilicity (logP), likely enhancing membrane permeability but reducing aqueous solubility .
2-(5-(tert-Butyl)-1,2,4-oxadiazol-3-yl)ethan-1-amine Hydrochloride
  • CAS : 1244059-96-8 .
  • Molecular Formula : C₈H₁₆ClN₃O
  • Molecular Weight : 213.69 g/mol (estimated).

Modifications to the Amine Side Chain

2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)piperidine Hydrochloride
  • CAS : N/A .
  • Molecular Formula : C₁₁H₁₈ClN₃O
  • Molecular Weight : 243.74 g/mol (estimated).
  • Key Differences : Replacement of ethylamine with piperidine introduces a cyclic amine, enhancing basicity and altering solubility profiles. This modification may improve CNS penetration due to increased lipophilicity .
2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)morpholine Hydrochloride
  • CAS : N/A .
  • Molecular Formula : C₁₀H₁₆ClN₃O₂
  • Molecular Weight : 245.71 g/mol (estimated).
  • Key Differences : The morpholine ring adds an oxygen atom, improving water solubility and hydrogen-bonding capacity, which could enhance bioavailability .

Hybrid Derivatives with Additional Functional Groups

1-{5-[(1,2-Benzoxazol-3-yl)methyl]-1,2,4-oxadiazol-3-yl}ethan-1-amine Hydrochloride
  • CAS : 1795508-26-7 .
  • Molecular Formula : C₁₂H₁₃ClN₄O₂
  • Molecular Weight : 296.71 g/mol .

Biological Activity

2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)ethan-1-amine hydrochloride, also known by its CAS number 1263093-99-7, is a compound belonging to the oxadiazole class. Oxadiazoles are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this specific compound based on available research findings.

  • Molecular Formula : C7H12ClN3O
  • Molecular Weight : 189.64 g/mol
  • IUPAC Name : 2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)ethanamine hydrochloride
  • Structure : The compound features a cyclopropyl group attached to an oxadiazole ring, which is significant for its biological activity.

Synthesis Methods

The synthesis of 2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)ethan-1-amine hydrochloride typically involves cyclization reactions of amidoximes with carboxylic acids or their derivatives. A common method utilizes amidoximes and isatoic anhydrides in a NaOH-DMSO medium at ambient temperature.

Anticancer Activity

Oxadiazoles are also recognized for their anticancer potential. Preliminary studies suggest that 2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)ethan-1-amine hydrochloride may exhibit cytotoxic effects against cancer cell lines. For example:

CompoundCell Line TestedIC50 (µg/mL)
Example AA431 (human epidermoid carcinoma)1.61 ± 1.92
Example BU251 (human glioblastoma)<10

These values suggest that modifications in the oxadiazole structure can significantly influence anticancer activity .

The mechanism by which oxadiazoles exert their biological effects often involves interaction with specific cellular targets:

  • Inhibition of DNA synthesis : Certain oxadiazoles interfere with nucleic acid synthesis in pathogens.
  • Apoptosis induction : Some derivatives induce programmed cell death in cancer cells through various pathways.

Study on Anticancer Properties

A recent study evaluated various oxadiazole derivatives for their anticancer activity against multiple cell lines. The findings indicated that structural modifications significantly impacted the compounds' potency:

  • Compounds with electron-withdrawing groups exhibited enhanced cytotoxicity.

Comparative Analysis with Other Compounds

A comparative study of 2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)ethan-1-amine hydrochloride with other known oxadiazole derivatives revealed similar mechanisms of action but varying degrees of efficacy:

CompoundClassActivity Level
Compound XOxadiazoleHigh
Compound YOxadiazoleModerate
2-(5-Cyclopropyl...)OxadiazolePending

Q & A

Q. How can experimental phasing techniques improve structural analysis of macromolecular complexes involving this compound?

  • Methodological Answer :
  • Macromolecular Crystallography : Use SHELXE for density modification in low-resolution (3–4 Å) structures. Combine with molecular replacement (Phaser) if homologs exist .
  • Cryo-EM : For flexible targets, apply single-particle analysis to resolve binding poses in ligand-protein complexes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)ethan-1-amine hydrochloride
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2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)ethan-1-amine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.